molecular formula C14H11FN2O4S B2825117 Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate CAS No. 864941-23-1

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2825117
CAS No.: 864941-23-1
M. Wt: 322.31
InChI Key: FIAPISBJCURITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate is a heterocyclic compound featuring a thiophene core substituted with a carbamate group and a 4-fluorobenzamido moiety. Its structure combines a thiophene ring (a sulfur-containing aromatic system) with a benzamide group modified by a fluorine atom at the para position, enhancing its electronic and steric properties. This compound has been studied in the context of antimicrobial and enzyme inhibition applications, particularly targeting bacterial cell division proteins like FtsZ .

Properties

IUPAC Name

methyl N-[2-[(4-fluorobenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c1-21-14(20)17-12(19)10-6-7-22-13(10)16-11(18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAPISBJCURITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the preparation of carbamates, a common method involves the reaction of carbonylimidazolide with a nucleophile in water, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous derivatives, focusing on structural variations, physicochemical properties, and biological activity.

Structural Analogues with Thiophene-Carbamate Cores
Compound Name Key Substituents/Modifications Biological Activity/Properties Source Reference
Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate 4-Fluorobenzamido, methyl carbamate Inhibits FtsZ GTPase (IC₅₀: Not reported)
297F (Methyl {2-[4-(piperidin-1-yl-sulfonyl)benzamide]thiophene-3-carbonyl}carbamate) Piperidinyl-sulfonyl benzamido, methyl carbamate FtsZ GTPase inhibition (IC₅₀: 9.34 mM)
Ethyl (2-(4-(N-(4-fluorophenyl)sulfamoyl)benzamido)thiophene-3-carbonyl)carbamate (17g) Ethyl carbamate, 4-fluoro-N-sulfamoyl benzamido Antitubercular activity (Yield: 30%, m.p. 169–170°C)
Methyl thiophene-2-carbonylcarbamate (4e) Thiophene-2-carbonyl, methyl carbamate Synthetic intermediate (1H NMR δ: 3.85 ppm)

Key Observations :

  • Substituent Effects : The 4-fluorobenzamido group in the target compound likely enhances target binding via halogen interactions, whereas bulkier groups like piperidinyl-sulfonyl (297F) or sulfamoyl (17g) may alter solubility and potency.
  • Carbamate Variation : Ethyl carbamates (e.g., 17g) exhibit lower yields (8–30%) compared to methyl derivatives, suggesting synthetic challenges with larger alkyl groups .
  • Biological Activity : The IC₅₀ of 297F (9.34 mM) highlights the importance of sulfonyl-piperidine substituents for FtsZ inhibition, though the target compound’s activity remains unquantified .
Physicochemical Properties

Lipophilicity (log k) and solubility are critical for bioavailability. notes that chlorophenyl carbamate derivatives (e.g., 4a–i) exhibit log k values ranging from 2.1–4.3 via HPLC, influenced by alkyl chain length and aryl substituents . While direct data for the target compound are lacking, its fluorine atom and methyl carbamate likely reduce log k compared to chlorinated analogues, improving membrane permeability.

Biological Activity

Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiophene ring, a carbamate group, and a fluorinated benzamide moiety. Its molecular formula is C12H12F1N2O3SC_{12}H_{12}F_{1}N_{2}O_{3}S, with a molecular weight of approximately 284.30 g/mol. The presence of the fluorine atom is significant as it can influence the compound's electronic properties and biological interactions.

Structural Formula

Molecular Structure C12H12FN2O3S\text{Molecular Structure }\text{C}_{12}\text{H}_{12}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related thiophene derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Biological Activity of Thiophene Derivatives

Compound NameBiological ActivityMechanism
This compoundAnticancerInduction of apoptosis
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylateAntimicrobialInhibition of bacterial growth
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylateAntiviralDisruption of viral replication

The anticancer effects are primarily attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation. For example, it may interact with the p53 pathway, enhancing apoptotic signals in cancer cells while inhibiting pathways that promote tumor growth.

Case Studies

  • In Vitro Studies : A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. These findings support its efficacy in targeting specific cancer types.

Q & A

Q. Basic

  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error vs. theoretical mass .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and MeCN/H₂O gradients .
  • Melting point : Compare observed values (e.g., 169–170°C for similar carbamates) with literature .

Q. Advanced

  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects.
  • Elemental analysis : Validate C, H, N, S content within 0.4% of theoretical values .

How does the fluorobenzamido group influence biological activity, and what assays are suitable for evaluation?

Basic
The 4-fluorophenyl moiety enhances lipophilicity and target binding (e.g., enzyme inhibition). Initial screens:

  • Antimicrobial : MIC assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced

  • SAR studies : Synthesize analogs with Cl/CF₃ substituents to compare potency.
  • Target identification : Use SPR or ITC to measure binding affinity to enzymes like kinases or proteases .

What strategies can mitigate low solubility during in vitro/in vivo studies?

Q. Basic

  • Use co-solvents (DMSO ≤1% for in vitro; Cremophor EL for in vivo).
  • Prepare prodrugs (e.g., ester derivatives) for improved bioavailability .

Q. Advanced

  • Nanoformulation: Encapsulate in liposomes or PLGA nanoparticles.
  • Salt formation: Explore hydrochloride or sodium salts for enhanced aqueous solubility .

How can researchers address conflicting bioactivity data across studies?

Q. Basic

  • Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Validate results with orthogonal assays (e.g., flow cytometry vs. Western blot) .

Q. Advanced

  • Perform meta-analysis of published data to identify trends.
  • Use machine learning models (e.g., Random Forest) to correlate structural features with activity .

What are the key considerations for designing stable derivatives of this compound?

Q. Advanced

  • Metabolic stability : Replace labile groups (e.g., ester → amide) to resist hydrolysis.
  • Stereochemistry : Use chiral HPLC to isolate enantiomers and evaluate activity differences.
  • Photostability : Conduct accelerated degradation studies under UV light .

How can computational methods aid in optimizing this compound’s properties?

Q. Advanced

  • Docking studies : Predict binding modes with targets like β-lactamases or tubulin.
  • QSAR models : Correlate logP, polar surface area, and H-bond donors with permeability .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.